1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features both indole and thiophene moieties. These structures are known for their biological activity and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the 2-Methoxyethyl Group: This can be achieved by reacting the indole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiophene Moiety: Thiophene can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of Indole and Thiophene: The final step involves the formation of the urea linkage by reacting the indole derivative with the thiophene derivative in the presence of a coupling agent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced forms of the compound, potentially altering the urea linkage.
Substitution: Substituted indole or thiophene derivatives.
Scientific Research Applications
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting or activating their function. The thiophene ring can also contribute to the compound’s biological activity by interacting with different molecular pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both indole and thiophene moieties, which can provide a distinct set of biological activities and chemical reactivity. The combination of these two rings in a single molecule allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-22-9-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-10-23-13/h2-7,10,12H,8-9,11H2,1H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVARVHIGPSMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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